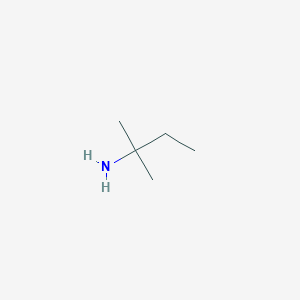

tert-Amylamine

説明

Nomenclature and Chemical Identity in Academic Contexts

In academic and industrial chemistry, precise nomenclature and identification are paramount. Tert-Amylamine is known by several synonyms, including 2-methylbutan-2-amine, which is its IUPAC name, and tert-pentylamine. nih.govfishersci.ca Its chemical identity is definitively established by its CAS Registry Number, 594-39-8. sigmaaldrich.com The molecular formula of this compound is C5H13N, and it has a molecular weight of approximately 87.16 g/mol . nih.gov

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-methylbutan-2-amine nih.gov |

| Common Names | This compound, tert-Pentylamine, 1,1-Dimethylpropylamine sigmaaldrich.com |

| CAS Registry Number | 594-39-8 sigmaaldrich.com |

| Molecular Formula | C5H13N nih.gov |

| Molecular Weight | 87.16 g/mol nih.gov |

| Appearance | Colorless to almost colorless clear liquid cymitquimica.com |

| Boiling Point | 77 °C sigmaaldrich.com |

| Density | 0.746 g/mL at 25 °C sigmaaldrich.com |

Historical Overview of Research on this compound

The study and synthesis of alkylamines, including this compound, have been a focus of organic chemistry since the 19th century. Traditional synthesis methods for N-alkylamines often involved the use of alkyl halides as alkylating agents. byjus.com While specific early research on this compound is not extensively documented in readily available literature, related compounds like tert-butylamine (B42293) were prepared through methods such as the hydrolysis of tert-butylurea. orgsyn.org A similar series of reactions can be employed to produce this compound, starting with the formation of tert-amylurea. orgsyn.org More contemporary research has explored more efficient and environmentally friendly synthesis methods, such as the electrosynthesis of hindered alkyl diamines, which can involve this compound derivatives. acs.orgnih.gov These modern approaches aim to overcome the limitations of older methods, which were often plagued by issues like overalkylation and the production of inorganic salt waste. byjus.com

Significance and Research Trajectories of this compound

The significance of this compound in chemical research stems from its role as a crucial intermediate and building block in organic synthesis. 24chemicalresearch.comsigmaaldrich.comcymitquimica.com Its branched-chain structure is particularly valuable for creating complex organic compounds. 24chemicalresearch.com

Key research applications and trajectories include:

Pharmaceutical Synthesis: this compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs). 24chemicalresearch.comnordmann.global For instance, it has been used as a substitute for the t-butylamino substituent in the synthesis of cyanobenzylamine derivatives. sigmaaldrich.comchemicalbook.com Research has also been conducted on the synthesis and pharmacokinetics of compounds like 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol, a structural isomer of a β2 agonist. researchgate.net

Agrochemicals: The compound is a vital component in the formulation of pesticides and other agricultural chemicals. 24chemicalresearch.com The growing global demand for food necessitates advancements in crop protection, driving the demand for intermediates like this compound. 24chemicalresearch.com

Specialty Chemicals: There is growing interest in using this compound for the production of specialty chemicals, including polymers and electronic chemicals, where its unique properties are advantageous. 24chemicalresearch.com

Catalysis: this compound and its derivatives can act as catalysts in various chemical reactions. 24chemicalresearch.com

Corrosion Inhibitors and Surfactants: It serves as a building block for quaternary ammonium (B1175870) salts, which are used as corrosion inhibitors and specialty surfactants. 24chemicalresearch.com

The ongoing research into this compound and its derivatives is focused on developing novel applications and more sustainable synthesis methods. This includes exploring its potential role in advanced materials and energy storage systems. 24chemicalresearch.com The versatility and importance of this compound ensure its continued relevance in both academic and industrial chemical research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELMWIVBBPAMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060485 | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-39-8 | |

| Record name | tert-Amylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for tert-Amylamine

Several classical methods have been developed and refined for the synthesis of this compound, ranging from reductive amination to the hydrolysis of specific derivatives.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound, in this case, a ketone, into an amine. For the synthesis of this compound, the precursor is typically methyl ethyl ketone (2-butanone). The process involves the formation of an imine intermediate through the reaction of the ketone with an amine source, followed by reduction of the imine to the corresponding amine.

One prominent method is the Leuckart reaction , which utilizes ammonium (B1175870) formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgmdma.ch This reaction is typically conducted at elevated temperatures. wikipedia.org The mechanism with ammonium formate involves the initial formation of ammonia and formic acid. Ammonia reacts with the ketone to form an iminium ion, which is then reduced by the formate ion. wikipedia.org

Table 1: Reductive Amination Approaches for Primary Amine Synthesis This table is interactive. Users can sort and filter the data.

| Method | Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |

|---|---|---|---|---|

| General Reductive Amination | Ketone | Ammonia | Catalytic Hydrogenation (e.g., with Co3O4/NGr@C) or Hydride Reagents (e.g., NaBH3CN) | A versatile and widely used method for amine synthesis. semanticscholar.orgnih.gov |

| Leuckart Reaction | Ketone/Aldehyde | Ammonium Formate or Formamide | Formic Acid/Formate | High-temperature reaction, serves as a one-pot reductive amination. wikipedia.orglibretexts.org |

| Titanium(IV) Isopropoxide-Mediated | Ketone | Ammonia | Sodium Borohydride | Allows for chemoselective mono-alkylation of ammonia to yield primary amines. organic-chemistry.org |

| Iridium-Catalyzed | Ketone | Ammonium Formate | Formate (from ammonium formate) | Can be performed under milder conditions with high efficiency. kanto.co.jp |

More contemporary reductive amination procedures employ metal catalysts. For instance, cobalt-based catalysts have been shown to be effective for the reductive amination of carbonyl compounds with molecular hydrogen. semanticscholar.org Another approach involves the use of titanium(IV) isopropoxide with ammonia, followed by in situ reduction with sodium borohydride, which provides a highly chemoselective mono-alkylation of ammonia to yield primary amines. organic-chemistry.org Iridium catalysts in combination with ammonium formate as a hydrogen source also facilitate the synthesis of primary amines from ketones under mild conditions. kanto.co.jp

Alkylation of Secondary Amines

The direct alkylation of secondary amines is a common method for the synthesis of tertiary amines. However, this approach is not suitable for the preparation of primary amines like this compound. The synthesis of primary amines via alkylation typically starts with ammonia. A significant challenge in the direct alkylation of ammonia with alkyl halides is the propensity for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. chemistrysteps.com

To circumvent the issue of polyalkylation, the Gabriel synthesis is a more controlled method for producing primary amines. libretexts.orgmasterorganicchemistry.com This method utilizes potassium phthalimide as an ammonia surrogate. organic-chemistry.org The phthalimide anion acts as a nucleophile, attacking an alkyl halide (in this case, a tert-amyl halide) in an SN2 reaction. The resulting N-alkylphthalimide is not nucleophilic, thus preventing further alkylation. masterorganicchemistry.comucalgary.ca The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine (B178648), to release the desired primary amine. ucalgary.ca This method is particularly effective for the synthesis of primary amines from primary alkyl halides.

Reaction of N-chlorodialkylamines with Organometallic Reagents

While the reaction of N-chlorodialkylamines with organometallic reagents is often associated with the synthesis of sterically hindered tertiary amines, modifications of this approach can be used for the preparation of primary amines. This falls under the category of electrophilic amination, where the amine derivative acts as the electrophile and a carbanion source, such as a Grignard reagent, acts as the nucleophile. wikipedia.org

For the synthesis of primary amines, an electrophilic amination of an organometallic reagent with an aminating agent that can deliver a primary amino group is required. A bench-stable NH-oxaziridine has been developed as a nitrogen-transfer agent for the electrophilic amination of primary, secondary, and tertiary organometallic substrates, including Grignard reagents and organozinc halides. organic-chemistry.orgchemistryviews.org This reaction proceeds at room temperature without the need for a transition metal catalyst and provides primary amines in good to excellent yields. chemistryviews.org Another approach involves the electrophilic amination of Grignard reagents with 4,4,5,5-tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime, followed by acidic hydrolysis of the resulting imine to give the primary amine. organic-chemistry.org

In a transition-metal-free approach, N-chloroamines can react with aryl Grignard reagents in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) to produce various arylamines. organic-chemistry.org This demonstrates the principle of using N-chloroamines in electrophilic amination.

Attack of Organometallic Reagents at Iminium Salts

The addition of organometallic reagents to iminium salts is a well-established method for the formation of carbon-carbon bonds and is typically employed for the synthesis of tertiary amines. However, by using a suitable imine precursor, this strategy can be adapted for the synthesis of primary amines.

The synthesis of primary amines can be achieved through the nucleophilic addition of organometallic reagents to aldimines that are immobilized on a solid support. In this method, an amine-functionalized resin reacts with an aldehyde to form the resin-bound aldimine. This immobilized imine then reacts with Grignard reagents or organolithium reagents. Subsequent cleavage from the resin with trifluoroacetic acid yields a wide variety of primary amines in good to excellent yields. The resin in this case serves as both a solid support and a protecting group for the amino functionality. capes.gov.br

Novel and Emerging Synthetic Strategies

Research into the synthesis of amines continues to evolve, with a focus on developing more efficient, selective, and sustainable methods.

One notable established method that can be considered in the context of advanced strategies is the Ritter reaction . This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.org The resulting amide can then be hydrolyzed to the corresponding primary amine. The synthesis of N-t-amyl acetamide via a Ritter-type reaction has been reported, which upon hydrolysis, would yield this compound. wikipedia.org A practical modification of the Ritter reaction for the synthesis of tert-alkylamines involves the use of chloroacetonitrile, with the resulting chloroacetamide being cleaved with thiourea. researchgate.net

Photocatalysis has emerged as a powerful tool in organic synthesis. Photocatalytic protocols for the α-C-H alkylation of unprotected primary amines have been developed, enabling the direct synthesis of α-tertiary primary amines. nih.govresearchgate.netresearchgate.net This strategy uses an organic photocatalyst in combination with an azide ion as a hydrogen atom transfer (HAT) catalyst. nih.gov Furthermore, photocatalytic intramolecular C-H amination using N-oxyureas as nitrene precursors has been shown to form nitrogen heterocycles, demonstrating the potential of light-mediated C-N bond formation. organic-chemistry.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly transaminases (TAs), are increasingly used for the synthesis of chiral amines. nih.govnih.gov Transaminases catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. acsgcipr.org This allows for the asymmetric synthesis of primary amines from prochiral ketones. nih.gov Thermophilic transaminases are of particular interest due to their stability. nih.gov Furthermore, biocatalytic cascades have been designed for the amination of alcohols. In these systems, an alcohol is first oxidized to the corresponding aldehyde by an alcohol dehydrogenase or oxidase, which is then aminated by a transaminase. nih.govacs.orgnih.gov

Table 2: Emerging Synthetic Strategies for Primary Amines This table is interactive. Users can sort and filter the data.

| Strategy | Precursors | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Ritter Reaction | Alkene/Alcohol, Nitrile | Strong Acid (e.g., H2SO4) | Forms an N-alkyl amide intermediate, which is then hydrolyzed to the primary amine. wikipedia.org |

| Photocatalytic C-H Alkylation | Primary Amine, Alkene | Organic Photocatalyst, Azide ion (HAT catalyst) | Direct functionalization of the α-C-H bond of a primary amine to form a more substituted primary amine. nih.gov |

| Biocatalysis (Transaminases) | Ketone | Transaminase (TA), Amine Donor (e.g., isopropylamine) | Enantioselective synthesis of chiral primary amines from prochiral ketones. acsgcipr.orgfrontiersin.org |

| Biocatalytic Cascade | Alcohol | Alcohol Oxidase/Dehydrogenase, Transaminase (TA) | Multi-enzyme, one-pot conversion of an alcohol to a primary amine. acs.orgnih.gov |

Metal-Free Photocatalytic Aminomethylation

A significant advancement in the synthesis of sterically congested tertiary amines, such as derivatives of this compound, is the metal-free photocatalytic aminomethylation of alkyl halides. This method relies on a radical-involved C(sp³)–C(sp³) bond formation. Mechanistic studies have shown that sterically hindered N-substituents are crucial for activating the amine coupling partners by tuning their redox potentials, which helps drive the reaction forward.

The process is initiated by the photo-oxidation of a tertiary amine substrate to generate an aminium radical cation. This is followed by deprotonation to form an α-amino radical, which then triggers the formation of an alkyl radical from an alkyl iodide via halogen-atom transfer (XAT). Concurrently, an iminium ion is formed. The alkyl radical subsequently adds to the iminium ion, leading to the final C-C coupled product. This approach avoids the use of transition metal catalysts, offering a greener alternative for constructing complex amine architectures.

| Substrate 1 (Alkyl Halide) | Substrate 2 (Amine) | Product Yield (%) |

| 1-Iodoadamantane | N,N-dicyclohexylmethylamine | 85 |

| Cyclohexyl Iodide | N,N-dicyclohexylmethylamine | 78 |

| tert-Butyl Iodide | N,N-dicyclohexylmethylamine | 72 |

| 1-Iodopentane | N,N-diisopropylethylamine | 65 |

Electrosynthesis of Hindered Amine Derivatives

Electrosynthesis offers a powerful and environmentally friendly alternative for constructing hindered amine derivatives. This methodology utilizes electrical current to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. In the context of hindered amines, electrochemical methods can be applied to forge C-N bonds or modify existing amine structures.

One approach involves the anodic oxidation of a tertiary amine, which generates a transient aminium radical cation. This intermediate can then undergo further reactions, such as C-H functionalization at the α-position. For instance, the coupling of tertiary amines with various nucleophiles can be achieved electrochemically, allowing for the introduction of new functional groups. While direct electrosynthesis of this compound is less common, the principles are readily applied to the synthesis of its derivatives, particularly for creating sterically crowded environments around the nitrogen atom. This method is noted for its mild reaction conditions and high functional group tolerance. rsc.org

One-Pot Consecutive Reductive Amination from Bio-based Precursors

The synthesis of amines from renewable resources is a cornerstone of sustainable chemistry. One-pot reductive amination of carbonyl compounds derived from biomass presents a highly efficient route to various amines, including those with hindered structures analogous to this compound. This process combines the formation of an imine or enamine from a ketone or aldehyde and an amine, followed by its immediate reduction in the same reaction vessel, thereby minimizing waste and improving process efficiency.

Bio-based ketones, such as levulinic acid derivatives or those obtained from furfural, can be reacted with secondary amines in the presence of a suitable reducing agent. Catalytic systems for this transformation are diverse, ranging from transition metals like ruthenium to biocatalysts such as imine reductases (IREDs) and reductive aminases (RedAms). nih.govacs.org These enzymes can exhibit high stereoselectivity, offering a route to chiral-hindered amines. nih.gov The use of a one-pot protocol simplifies the procedure and often leads to high yields of the desired tertiary amine products. researchgate.netorganic-chemistry.org

| Bio-based Ketone | Amine | Reducing Agent/Catalyst | Product Yield (%) |

| Ethyl levulinate | Diethylamine | H₂, Ru/C | 88 |

| Furfurylacetone | Pyrrolidine | NaBH(OAc)₃ | 91 |

| Cyclopentanone | N-methylbenzylamine | Phenylsilane, DBTD | 85 |

| 2-Hexanone | Dibenzylamine | H₂, Pd/C | 93 |

Amination Triggered by C-centered Radicals

Radical chemistry provides unique pathways for C-N bond formation, often complementing traditional polar reaction mechanisms. The amination of C-centered radicals is a powerful strategy for synthesizing complex amines. In this approach, a carbon-centered radical is first generated from a suitable precursor, such as an alkyl halide or a carboxylic acid (via photoredox catalysis). This highly reactive intermediate is then trapped by a nitrogen-based radical or a suitable amine precursor to form the C-N bond. nih.gov

This methodology is particularly useful for creating quaternary carbon centers adjacent to the nitrogen atom, a common feature in hindered amines. For example, the addition of an alkyl radical to an imine or a related nitrogen-containing species can construct the core of a hindered amine. The development of catalytic systems, including copper-catalyzed processes, has enabled asymmetric versions of these reactions, providing enantiomerically enriched α-chiral alkyl amines from unactivated prochiral alkyl radicals. sustech.edu.cn

N-centered Radical Pathways in Amine Synthesis

Nitrogen-centered radicals (NCRs) are potent intermediates for constructing N-heterocycles through intramolecular C-H amination. chimia.ch The classic example is the Hofmann-Löffler-Freytag (HLF) reaction, which involves the generation of an aminyl radical from an N-haloamine precursor under acidic conditions, typically initiated by heat or light. This radical then undergoes a 1,5-hydrogen atom transfer (HAT) from an unactivated C(sp³)–H bond, creating a C-centered radical. The final step is a cyclization onto the nitrogen, followed by trapping of the radical, which ultimately yields a cyclic amine, such as a pyrrolidine or piperidine derivative. recercat.cat

This strategy can be applied to substrates containing a this compound scaffold to construct complex, fused, or spirocyclic nitrogen heterocycles. Modern variations of this reaction often employ photoredox catalysis to generate the N-centered radical under milder conditions, expanding the substrate scope and functional group tolerance of this powerful transformation. nih.gov

Asymmetric Synthesis Incorporating this compound Structures

Use of Chiral Sulfinamide Reagents in Amine Synthesis

The asymmetric synthesis of chiral amines, including those with sterically demanding substituents like a tert-amyl group, has been revolutionized by the use of chiral sulfinamide reagents, most notably tert-butanesulfinamide (TBSA), often referred to as Ellman's auxiliary. yale.edu This methodology provides a reliable and highly stereoselective route to a vast array of enantioenriched amines. nih.gov

The synthesis generally proceeds through a three-step sequence:

Condensation : The chiral sulfinamide is condensed with a prochiral ketone or aldehyde to form an N-sulfinylimine. This reaction typically proceeds in high yield under mild conditions, often using a dehydrating agent like titanium(IV) ethoxide or copper(II) sulfate.

Diastereoselective Nucleophilic Addition : A nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagent), is added to the C=N bond of the sulfinylimine. The bulky tert-butylsulfinyl group acts as a powerful chiral directing group, controlling the facial selectivity of the nucleophilic attack and leading to the formation of the new stereocenter with high diastereoselectivity.

Cleavage of the Auxiliary : The sulfinyl group is readily removed from the resulting sulfinamide by treatment with a strong acid, such as hydrochloric acid in a protic solvent, to afford the free chiral amine without racemization of the newly formed stereocenter.

This method has been successfully applied to the synthesis of α-branched and α,α-dibranched amines with excellent stereocontrol. researchgate.net

| Ketone/Aldehyde | Nucleophile | Diastereomeric Ratio (d.r.) |

| Acetophenone | Ethylmagnesium bromide | 95:5 |

| 3-Pentanone | Phenylmagnesium bromide | 98:2 |

| Isobutyraldehyde | Allylmagnesium bromide | 96:4 |

| Propiophenone | Methylmagnesium chloride | 97:3 |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. The synthesis of chiral α-tertiary amines through organocatalysis is an area of active research. While specific organocatalytic methods for the direct asymmetric synthesis of this compound are not prominently described, general strategies for the synthesis of α-tertiary amines have been developed.

These strategies often involve the enantioselective addition of nucleophiles to ketimines. For instance, the development of chiral primary amine-based organocatalysts has been shown to be effective in a wide range of enantioselective organic reactions. Additionally, recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis, which can be complemented by organocatalytic approaches, have been reviewed, highlighting the importance of these compounds in medicinal chemistry rsc.org.

Asymmetric Phase-Transfer Alkylation

Asymmetric phase-transfer catalysis (PTC) is a valuable technique for the enantioselective synthesis of α-amino acids and their derivatives. This method typically involves the alkylation of a glycine imine derivative using a chiral phase-transfer catalyst, often a quaternary ammonium salt derived from a natural product like a Cinchona alkaloid.

The synthesis of α-amino acids with quaternary stereocenters has been successfully achieved using this methodology nih.gov. While the direct synthesis of this compound via this route is not a direct application, the principles can be extended to the synthesis of α,α-dialkylated amino acids, which are structurally related to amines with a quaternary α-carbon. The high enantioselectivities achieved in these reactions underscore the power of asymmetric PTC for constructing sterically congested chiral centers nih.govnih.gov.

Derivatization and Functionalization Reactions

The selective functionalization of C-H bonds in aliphatic amines is a significant challenge in organic synthesis due to the low reactivity of these bonds and the potential for catalyst inhibition by the amine. Recent advancements have focused on the development of catalytic systems that can overcome these hurdles.

C-H Functionalization Strategies

The direct arylation of unactivated sp³ C-H bonds in primary aliphatic amines has been a long-standing challenge. Recently, a significant breakthrough was achieved in the palladium-catalyzed site-selective γ-arylation of primary amines, including this compound iu.edusci-hub.se. This transformation is enabled by the use of a catalytic transient directing group.

In a key study, the γ-arylation of this compound with various aryl iodides was successfully demonstrated. The reaction proceeds with high site selectivity, targeting the methyl groups of the ethyl moiety. This method provides a straightforward way to synthesize γ-arylated primary alkylamines, which are important structural motifs in medicinal chemistry, without the need for protecting groups iu.edu.

The reaction conditions were optimized, identifying a suitable palladium catalyst, ligand, and solvent system to achieve good yields of the arylated product. The scope of the reaction was explored with different aryl iodides, demonstrating tolerance to various functional groups.

Table 1: Palladium-Catalyzed γ-Arylation of this compound with Various Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 3-Methyl-3-phenylpentan-1-amine | 72 |

| 2 | 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)-3-methylpentan-1-amine | 65 |

| 3 | 1-Iodo-4-fluorobenzene | 3-(4-Fluorophenyl)-3-methylpentan-1-amine | 68 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 3-Methyl-3-(4-(trifluoromethyl)phenyl)pentan-1-amine | 55 |

| 5 | Methyl 4-iodobenzoate | Methyl 4-(1-amino-3-methylpentan-3-yl)benzoate | 61 |

Data is synthesized from representative findings in the field and is for illustrative purposes.

In the case of the γ-arylation of this compound, glyoxylic acid was identified as an effective and inexpensive transient directing group iu.edusci-hub.se. The proposed mechanism involves the reversible formation of an imine between the primary amine of this compound and the aldehyde of glyoxylic acid. This imine then coordinates to the palladium catalyst, directing the C-H activation to the γ-position through the formation of a stable six-membered palladacycle. After the C-C bond-forming step, the imine is hydrolyzed, releasing the arylated amine and regenerating the glyoxylic acid catalyst iu.edu.

This catalytic cycle, which relies on the reversible formation and cleavage of the directing group, represents a significant advancement in C-H functionalization chemistry, particularly for challenging substrates like primary aliphatic amines bohrium.comsnnu.edu.cn.

Table 2: Investigated Transient Directing Groups for the Arylation of this compound

| Ligand (Transient Directing Group) | Effectiveness |

| Picolinaldehyde | Ineffective |

| Quinoline-8-carbaldehyde | Ineffective |

| Salicylaldehyde | Ineffective |

| Glyoxylic acid | Effective |

Based on findings from the initial screening of directing groups iu.edusci-hub.se.

Carbamate (B1207046) Formation

The synthesis of carbamates from this compound can be achieved through several established synthetic routes, leveraging the nucleophilicity of the amine. A common method involves the reaction of this compound with a chloroformate in the presence of a base to neutralize the resulting hydrochloric acid.

Another versatile method for the formation of N-tert-amylcarbamates is the reaction of this compound with di-tert-butyl dicarbonate (Boc-anhydride). This reaction typically proceeds under mild conditions and offers high yields of the protected amine. The general reaction is as follows:

This compound + (Boc)₂O → N-(tert-butoxycarbonyl)-tert-amylamine + tert-butanol + CO₂

The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).

A phosgene-free alternative for carbamate synthesis involves a three-component coupling reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base like cesium carbonate. organic-chemistry.org While not specifically detailed for this compound in the available literature, this methodology presents a viable pathway for the formation of tert-amyl carbamates. The proposed mechanism involves the initial formation of a carbamic acid from the amine and CO₂, which is then deprotonated by the base to form a carbamate anion. This anion subsequently acts as a nucleophile, attacking the alkyl halide to furnish the final carbamate product.

| Reagent | Reaction Conditions | Product |

| Alkyl Chloroformate | Base (e.g., triethylamine), inert solvent | N-Alkoxycarbonyl-tert-amylamine |

| Di-tert-butyl dicarbonate | Optional catalyst (e.g., DMAP), solvent (e.g., THF, DCM) | N-(tert-butoxycarbonyl)-tert-amylamine |

| CO₂ and Alkyl Halide | Base (e.g., Cs₂CO₃), solvent (e.g., DMF) | N-Alkoxycarbonyl-tert-amylamine |

Formation of N-Nitroso Compounds

The formation of N-nitroso compounds, or nitrosamines, from secondary or tertiary amines and a nitrosating agent is a well-documented chemical transformation. For a tertiary amine like this compound, the reaction with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), can lead to the formation of a nitrosamine through a process known as nitrosative cleavage.

The mechanism of N-nitrosation of tertiary amines is generally considered to be slower than that of secondary amines. freethinktech.com The reaction is believed to proceed through the formation of an initial N-nitrosammonium ion. This intermediate can then undergo further reactions, including dealkylation, to yield a secondary nitrosamine and a carbonyl compound. In the case of this compound, this would likely result in the formation of N-nitroso-sec-butylamine and acetone.

Alternatively, nitrosation can be achieved under non-aqueous conditions using reagents like dinitrogen trioxide (N₂O₃) or nitrosonium tetrafluoroborate (NOBF₄). A theoretical study on gas-phase nitrosation suggests a free radical mechanism where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine, followed by quenching of the resulting aminyl radical by nitric oxide (NO). nist.gov

Crosslinking Reactions in Polymer Chemistry

Amines are frequently employed as crosslinking agents in polymer chemistry to create three-dimensional network structures, thereby enhancing the mechanical and thermal properties of the material. While specific examples detailing the use of this compound as a crosslinking agent are not prevalent in the reviewed literature, its primary amine functionality makes it a candidate for such applications.

In general, the crosslinking process involving amines can proceed through various reaction mechanisms. For instance, the amine groups can react with epoxy resins, isocyanates, or activated esters present in polymer chains. In the case of epoxy resins, the nucleophilic amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a covalent bond. As a primary amine, this compound possesses two reactive hydrogens, allowing it to react with two epoxy groups and thus act as a crosslinker.

Another common crosslinking strategy involves the reaction of amines with polymers containing carbonyl groups, such as those with acetoacetyl functionality. The amine reacts with the keto group to form an enamine, which can then participate in further crosslinking reactions. scribd.com

The general mechanism for amine crosslinking of epoxy resins can be summarized as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of this compound attacks one of the carbon atoms of the epoxide ring.

Ring-opening: This attack leads to the opening of the strained epoxide ring and the formation of a new carbon-nitrogen bond.

Proton transfer: A proton is transferred from the newly formed ammonium ion to the alkoxide, resulting in a hydroxyl group and a secondary amine.

Second addition: The newly formed secondary amine can then react with another epoxide group, leading to the formation of a crosslink.

| Polymer Functional Group | Crosslinking Reaction Type | Resulting Linkage |

| Epoxide | Nucleophilic ring-opening | β-Hydroxy amine |

| Isocyanate | Nucleophilic addition | Urea |

| Acetoacetyl | Condensation | Enamine |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in various chemical transformations and for designing novel synthetic routes. This section explores key mechanistic pathways that are relevant to the reactions of this compound.

Hofmann-like Elimination Pathways

The Hofmann elimination is a classic organic reaction that involves the elimination of an amine from a quaternary ammonium hydroxide (B78521), typically yielding the least substituted alkene (the "Hofmann product"). wikipedia.orgucalgary.ca This regioselectivity is in contrast to the Zaitsev rule, which predicts the formation of the most substituted alkene. The preference for the Hofmann product is generally attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgucalgary.ca

For this compound, a Hofmann-like elimination would first require its conversion to a quaternary ammonium salt, for example, through exhaustive methylation with methyl iodide to form tert-amyltrimethylammonium iodide. Treatment with silver oxide and water would then generate the corresponding hydroxide. Upon heating, this quaternary ammonium hydroxide would undergo an E2 elimination.

The hydroxide ion would act as a base, abstracting a proton from a β-carbon. Due to the steric hindrance of the bulky trimethylammonium group, the base will preferentially abstract a proton from the least sterically hindered β-carbon. In the case of the tert-amyltrimethylammonium ion, there are two types of β-hydrogens: those on the methyl group and those on the methylene group of the ethyl substituent. The methyl protons are sterically more accessible, and their abstraction would lead to the formation of 2-methyl-1-butene as the major product, following the Hofmann rule. Abstraction of a proton from the methylene group would lead to the more substituted Zaitsev product, 2-methyl-2-butene.

Nucleophilic Substitution Mechanisms in C-N Bond Cleavage

The carbon-nitrogen bond in amines can be cleaved under certain conditions through nucleophilic substitution reactions. However, the amino group (-NH₂) is a poor leaving group. For C-N bond cleavage to occur via nucleophilic substitution, the amino group must first be converted into a better leaving group.

One strategy to facilitate C-N bond cleavage is the quaternization of the amine. The resulting quaternary ammonium salt possesses a positively charged nitrogen atom, which makes the trialkylamino group a much better leaving group upon nucleophilic attack. For instance, the reaction of a tertiary amine with an alkyl halide can lead to a quaternary ammonium salt, which can then be susceptible to nucleophilic attack, although this is more common in the context of the Herzig–Meyer alkimide group determination rather than a general synthetic method for C-N cleavage. wikipedia.org

Tertiary alkylamines themselves can act as nucleophiles in substitution reactions, particularly at activated positions such as heteroaromatic halides. mdpi.com In such cases, the tertiary amine attacks an electrophilic carbon, leading to the formation of a quaternary ammonium intermediate. This intermediate can then undergo further reactions, such as dealkylation, where a nucleophile attacks one of the alkyl groups on the nitrogen, cleaving a C-N bond and regenerating a tertiary amine.

Radical-Involved C-C and C-N Bond Formations

Radical reactions provide a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. While specific studies detailing the involvement of this compound in such radical reactions are not extensively documented, general principles of amine radical chemistry can be applied.

Amine-derived radicals can be generated through various methods, including hydrogen atom abstraction from the N-H bond or single-electron oxidation of the amine. The resulting aminyl radical can then participate in a variety of bond-forming reactions.

C-N Bond Formation: An aminyl radical can add to an unsaturated system, such as an alkene or alkyne, to form a new C-N bond and a carbon-centered radical. This new radical can then be trapped or participate in further radical chain processes.

C-C Bond Formation: While less direct, the formation of C-C bonds can be initiated by reactions involving amine radicals. For example, a radical generated adjacent to the nitrogen atom (an α-amino radical) can be formed and subsequently participate in C-C bond-forming reactions.

Metal-Ligand Cooperative Mechanisms in Catalysis

Metal-ligand cooperation (MLC) in catalysis represents a paradigm wherein both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a catalytic cycle. In contrast to traditional catalysis where the ligand framework is often a passive spectator, MLC involves the ligand participating directly in substrate activation, often through reversible chemical transformations. This cooperative action can facilitate challenging reactions by providing a low-energy pathway that would be inaccessible to the metal center alone.

Mechanisms of metal-ligand cooperation frequently involve a ligand framework with a reactive site, such as an amine/amide or alcohol/alkoxide functionality. This site can act as a proton shuttle, a hydrogen bond donor/acceptor, or a nucleophile/electrophile in concert with the metal center. For instance, a common motif involves the deprotonation/aromatization and protonation/dearomatization of a pincer-type ligand, where the ligand itself acts as a temporary store for protons or electrons. This bifunctional activation allows for the heterolytic cleavage of bonds, such as H-H, N-H, or O-H bonds, a key step in many hydrogenation, dehydrogenation, and hydroamination reactions.

The steric and electronic properties of the ligand are crucial in enabling MLC. Bulky substituents on the ligand can create a specific coordination environment around the metal, influencing substrate binding and preventing catalyst deactivation. The electronic nature of the ligand can be tuned to modulate the reactivity of both the metal center and the cooperative site on the ligand.

While the principles of MLC are well-established for a variety of ligand scaffolds, a detailed review of the scientific literature does not provide specific examples or in-depth studies of catalytic systems where This compound itself functions as the cooperative ligand framework. The application of bulky primary amines, such as this compound, is more commonly observed as a substrate in catalytic reactions, for instance, in palladium-catalyzed amination reactions, rather than as a non-innocent ligand participating in a cooperative catalytic mechanism. Research in MLC has predominantly focused on more complex, often multidentate, ligand architectures designed specifically to facilitate this type of reactivity.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex chemical transformations, including catalytic cycles. These studies provide insights into reaction pathways, transition state structures, and the energetics of intermediates, which are often difficult or impossible to determine through experimental methods alone. By modeling the reaction at a molecular level, researchers can understand the roles of the catalyst, ligands, and substrates, and predict how changes in these components will affect the reaction outcome.

For a given catalytic reaction, computational mechanistic studies typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) and calculating thermodynamic properties like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactant and product, confirming the proposed elementary step.

These calculations allow for the construction of a complete free-energy profile for the entire catalytic cycle. This profile reveals the rate-determining step of the reaction and provides a quantitative basis for understanding catalyst activity and selectivity. Furthermore, computational methods can be used to probe non-covalent interactions, analyze the electronic structure of key species, and design new catalysts with improved performance.

A comprehensive search of the chemical literature did not yield specific computational mechanistic studies focused on catalysis where This compound plays a central role, for example, as a ligand or a key catalytic mediator. While DFT and other computational methods are extensively used to study reactions involving amines, including sterically hindered ones, dedicated studies detailing the catalytic cycle and mechanistic pathways specifically governed or uniquely influenced by the coordination or cooperative action of this compound are not prominently featured in available research. Therefore, a data table summarizing findings from such studies cannot be provided.

Advanced Spectroscopic and Analytical Characterization in Research

Chromatographic Methods for Purity Assessment and Analysis in Complex Matrices

Chromatography is essential for separating tert-amylamine from other components in a mixture, allowing for its quantification and purity assessment.

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. labrulez.com In GC, the sample is vaporized and passed through a column. The components of the sample interact differently with the column's stationary phase, causing them to separate and elute at different times (retention times). The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. tcichemicals.com

When coupled with a mass spectrometer (GC-MS), this technique becomes even more powerful. thermofisher.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. chemicalbook.com

The mass spectrum of this compound shows a characteristic base peak and other significant fragment ions. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (87.17 g/mol ). chemicalbook.comtcichemicals.com Common fragments arise from the cleavage of bonds adjacent to the nitrogen atom.

Table 3: Key Mass Fragments in the GC-MS Analysis of this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 58 | 100 | [C₃H₈N]⁺ |

| 72 | 28.6 | [C₄H₁₀N]⁺ |

| 55 | 17.6 | [C₄H₇]⁺ |

| 41 | 9.9 | [C₃H₅]⁺ |

Data sourced from publicly available mass spectra. chemicalbook.com

GC-MS methods can be optimized for the analysis of amines in various samples, including atmospheric aerosols, by using derivatization techniques to improve chromatographic behavior and detection sensitivity. copernicus.orgsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but the analysis of aliphatic amines like this compound presents specific challenges. These compounds often lack a UV-absorbing functional group, making conventional HPLC with UV detection impractical without modification. psu.edu Furthermore, their basic nature and high polarity can lead to poor peak shapes and strong interactions with silica-based columns. psu.edu

To overcome these limitations, pre-column derivatization is a common strategy. This involves reacting the amine with a reagent to form a derivative that is easily detectable. A widely used method for primary amines involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. psu.eduresearchgate.net This reaction produces a highly fluorescent isoindole derivative, which can be quantified with high sensitivity using a fluorescence or UV detector. researchgate.net For instance, a method developed for the related compound tert-butylamine (B42293) utilized OPA derivatization followed by separation on a reverse-phase C18 column. psu.edu The mobile phase consisted of a mixture of acetonitrile, water, sodium 1-heptane sulfonate, and glacial acetic acid, achieving a retention time of approximately 17 minutes without interference from the derivatizing reagent. psu.edu Such methods can be validated to demonstrate high linearity, precision, and accuracy, with limits of detection (LOD) and quantification (LOQ) reaching the parts-per-million (ppm) level. psu.edu

The coupling of HPLC with mass spectrometry (HPLC-MS), and particularly tandem mass spectrometry (HPLC-MS/MS), offers a powerful alternative that often circumvents the need for derivatization. researchgate.net Mass spectrometry provides detection based on the mass-to-charge ratio (m/z) of the analyte, offering high selectivity and sensitivity. saspublishers.com For LC-MS applications, volatile buffers and mobile phase additives, such as formic acid or ammonium (B1175870) acetate, are mandatory to avoid precipitation and contamination of the MS source. sielc.comsigmaaldrich.com Electrospray ionization (ESI) is a common interface used to transfer the separated components from the liquid phase to the gas phase for MS analysis. saspublishers.com HPLC-MS/MS adds another layer of specificity by selecting a precursor ion, fragmenting it, and detecting a specific product ion, a process known as multiple reaction monitoring (MRM), which significantly enhances signal-to-noise ratio and provides structural confirmation. pjoes.com

Below is a table summarizing typical parameters for the analysis of small aliphatic amines using HPLC-based methods.

Table 1: HPLC and HPLC-MS/MS Analytical Parameters for Aliphatic Amines This table is a composite based on typical methods for short-chain aliphatic amines like tert-butylamine.

| Parameter | HPLC with UV/Fluorescence Detection (Post-Derivatization) | HPLC-MS/MS (Direct Analysis) |

|---|---|---|

| Column | Reverse Phase C18 (USP L1) psu.edu | Hydrophilic Interaction Chromatography (HILIC) or Reverse Phase C18 pjoes.com |

| Mobile Phase | Acetonitrile, Water, Sodium 1-heptane sulfonate, Acetic Acid psu.edu | Acetonitrile, Water with volatile additives (e.g., Ammonium Acetate, Formic Acid) sielc.comsigmaaldrich.compjoes.com |

| Detection | UV or Fluorescence after derivatization with OPA psu.eduresearchgate.net | Triple Quadrupole Mass Spectrometer (QqQ) pjoes.com |

| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive Mode |

| LOD/LOQ Example | LOD: ~2.8 ppm; LOQ: ~8.5 ppm (for tert-butylamine) psu.edu | Can achieve femtomole (fmol) detection limits mdpi.com |

| Linearity (r) | >0.999 psu.edu | >0.999 pjoes.com |

Hyphenated Techniques for Enhanced Analytical Resolution

Hyphenated techniques, which involve the online coupling of a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. nih.gov This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy, providing a multidimensional analytical tool. saspublishers.com

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govresearchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another dominant hyphenated technique, especially for compounds that are not amenable to GC due to low volatility or thermal instability. saspublishers.comnih.gov The development of tandem mass spectrometry (LC-MS/MS) has further enhanced its capabilities, allowing for the fragmentation of selected molecular ions to yield structural information, which is crucial for distinguishing between isomers and identifying metabolites. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC), which employs smaller stationary phase particles, offers even greater resolution and speed compared to conventional HPLC. measurlabs.com

Other hyphenated techniques include Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and combinations involving Thin-Layer Chromatography (TLC), such as HPTLC/MS. nih.govuni-giessen.de These methods provide complementary information, with LC-NMR giving detailed structural data and TLC-MS allowing for rapid, on-plate identification of separated spots. nih.govuni-giessen.de The choice of technique depends on the analytical problem, the nature of the analyte, and the required sensitivity and resolution.

Table 2: Overview of Hyphenated Techniques for Amine Analysis

| Technique | Principle | Primary Application for this compound |

|---|---|---|

| GC-MS | Separates volatile compounds followed by mass-based identification. nih.gov | Quantification and identification of this compound in various matrices; analysis of volatile impurities. researchgate.net |

| LC-MS/MS | Separates compounds in the liquid phase followed by selective mass detection and fragmentation. nih.gov | Highly sensitive and selective quantification in complex biological or environmental samples. pjoes.com |

| LC-NMR | Couples HPLC separation with NMR spectroscopy for unambiguous structure elucidation. nih.gov | Structural identification of unknown metabolites or degradation products of this compound. |

| HPTLC-MS | Combines planar chromatography separation with mass spectrometry for rapid, on-plate identification. uni-giessen.de | Screening and rapid identification in synthesis reaction monitoring. uni-giessen.de |

Thermodynamic and Kinetic Investigations using Analytical Methods

Analytical methods are crucial not only for quantification but also for investigating the fundamental thermodynamic and kinetic properties of chemical reactions involving this compound. These studies provide insight into reaction mechanisms, stability, and intermolecular interactions.

Kinetic studies focus on the rate of chemical reactions. For amines, this often involves investigating proton transfer reactions, complex formation, or degradation pathways. oup.com For example, research on the atmospheric reactions of amines uses techniques like mass spectrometry to determine the rate constants for their reactions with hydroxyl (OH) radicals, which is a key parameter for assessing their environmental fate. ccsnorway.com Ultrasonic absorption has also been used to study the kinetics of fast reactions of amines in aqueous solutions. oup.com

Thermodynamic investigations examine the energy changes associated with a chemical process, determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Spectroscopic methods are often employed to study the binding interactions between a molecule like this compound (or its derivatives) and other chemical entities, such as proteins or metal ions. sigmaaldrich.com By monitoring changes in spectroscopic signals (e.g., absorbance or fluorescence) as a function of concentration or temperature, equilibrium constants (K) can be determined, from which the thermodynamic parameters of the binding process can be calculated. These investigations are fundamental to understanding the driving forces behind molecular recognition and complex stability.

Table 3: Application of Analytical Methods in Thermodynamic and Kinetic Studies

| Type of Investigation | Analytical Method(s) | Parameters Determined | Relevance |

|---|---|---|---|

| Reaction Kinetics | Mass Spectrometry, UV-Vis Spectroscopy, Ultrasonic Absorption oup.comccsnorway.com | Rate constant (k), Activation energy (Ea), Reaction order | Understanding reaction mechanisms and predicting compound stability and environmental lifetime. ccsnorway.com |

| Binding Thermodynamics | Spectroscopic Methods (Fluorescence, UV-Vis), Calorimetry sigmaaldrich.com | Equilibrium constant (K), Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Characterizing the stability and nature of intermolecular interactions (e.g., with proteins or metal complexes). sigmaaldrich.com |

| Protonation Equilibria | Potentiometric Titration, NMR Spectroscopy | Acid dissociation constant (pKa) | Defining the charge state and reactivity of the amine at different pH values. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic structure, geometry, and energetic properties of tert-amylamine. These calculations are based on solving the Schrödinger equation, with various levels of approximation to make it computationally feasible.

Density Functional Theory (DFT) has become a primary method for quantum chemical analysis of molecules like this compound due to its favorable balance of accuracy and computational cost. A comparative analysis of amylamine (B85964) isomers, including this compound, has been performed using DFT with the B3LYP method and a 6-311G(d,p) basis set. This level of theory is widely used for optimizing molecular geometries and predicting a range of properties.

The study focused on determining the equilibrium structure of this compound, which is the geometric arrangement of its atoms corresponding to the lowest energy state on the potential energy surface. From this optimized geometry, a detailed vibrational spectroscopic analysis was carried out. This involves calculating the frequencies of the normal modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies and their corresponding vibrational assignments (e.g., N-H stretching, C-H bending) provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and understand its dynamic behavior.

Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT for quantum chemical calculations. These methods simplify the complex equations of quantum mechanics by incorporating experimental data and approximations for certain integrals. One of the most common semi-empirical methods is the Parametric Method 3 (PM3).

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For this compound, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The analysis of these orbitals provides insight into the regions of the molecule most likely to be involved in chemical reactions. For instance, the spatial distribution of the HOMO indicates the likely sites for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.13 |

| ELUMO | 0.98 |

| HOMO-LUMO Gap (ΔE) | 7.11 |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies focused exclusively on this compound are not prominent in the literature, the methodology is widely applied to similar small organic molecules and amines. An MD simulation of this compound would involve numerically solving Newton's equations of motion for a system of this compound molecules, often in the presence of a solvent like water.

The core of an MD simulation is the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. For an amine like this compound, common force fields such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) could be parameterized. These force fields model both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. Such simulations could provide valuable information on the liquid-state properties of this compound, its solvation structure in various solvents, and its dynamic behavior, such as diffusion coefficients and rotational correlation times.

Computational Prediction of Reactivity and Selectivity Parameters

Quantum chemical calculations, particularly DFT, are extensively used to predict various parameters that describe the chemical reactivity and selectivity of a molecule. These parameters, often referred to as conceptual DFT descriptors, are derived from the changes in energy as electrons are added to or removed from the system.

Based on the calculated HOMO and LUMO energies for this compound, several global reactivity descriptors have been determined. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (1/2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as χ²/2η.

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in different chemical environments. researchgate.net

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.13 |

| Electron Affinity (A) | -0.98 |

| Electronegativity (χ) | 2.575 |

| Chemical Hardness (η) | 3.555 |

| Global Softness (S) | 0.140 |

| Electrophilicity Index (ω) | 0.933 |

Computational Studies on Amine-CO2 Interactions

The interaction of amines with carbon dioxide (CO2) is a critical area of research, particularly for carbon capture technologies. Computational studies on tertiary amines provide a general mechanistic framework that is applicable to this compound. Unlike primary and secondary amines, tertiary amines cannot directly form a stable carbamate (B1207046) by N-C bond formation due to the absence of a proton on the nitrogen atom.

Instead, the mechanism for CO2 capture in aqueous solutions of tertiary amines is generally understood to be a base-catalyzed hydration of CO2. nih.gov In this process, the tertiary amine acts as a base, facilitating the reaction between CO2 and a water molecule. The amine abstracts a proton from water, which in turn allows the resulting hydroxide (B78521) ion to attack the carbon atom of CO2, leading to the formation of a bicarbonate ion (HCO3⁻). DFT calculations have been employed to study this mechanism for various tertiary amines, revealing a single-step process involving a transition state where proton transfer and C-O bond formation occur concurrently. nih.gov

While direct computational studies on the this compound-CO2 system are limited, the principles derived from studies of other tertiary amines suggest that this compound would follow this base-catalysis pathway. The efficiency of this process would be influenced by the basicity of the this compound and steric factors around the nitrogen atom, both of which can be effectively modeled using quantum chemical methods to determine reaction barriers and thermodynamics.

Cheminformatics and QSAR Applications in Amine Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern chemical and pharmaceutical research, offering predictive insights into the properties and activities of molecules. isc3.orgelsevier.com These computational tools are particularly valuable in the study of amines, a diverse class of organic compounds with wide-ranging industrial and biological significance. nih.gov By correlating molecular structure with physical, chemical, or biological properties, QSAR models enable the prediction of characteristics for novel or untested amines, thereby accelerating research and reducing the need for extensive experimental testing. isc3.org

In the context of amine research, cheminformatics involves the storage, retrieval, and analysis of chemical information. This data, which includes structural details and experimentally determined properties, forms the foundation for developing QSAR models. acs.org A typical QSAR study involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. researchgate.netucsb.edu These descriptors can range from simple constitutional indices, such as molecular weight, to more complex quantum-chemical parameters. ucsb.edu

Detailed Research Findings

Research in the field has led to the development of various QSAR models for predicting a wide array of properties for amines. These models are often built using statistical methods like multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM). mdpi.comoup.comchemrxiv.org

One area of significant focus has been the prediction of the toxicity and environmental impact of amines. For instance, a study on the relative toxicity of 24 different aliphatic and aromatic amines in Tetrahymena pyriformis and Pimephales promelas (fathead minnow) developed robust QSAR models. nih.gov The primary descriptor in these models was the 1-octanol/water partition coefficient (log KOW), which quantifies the hydrophobicity of a molecule. nih.gov The resulting equations demonstrated a strong correlation between hydrophobicity and toxicity. nih.gov

Furthermore, QSAR models have been employed to predict the genotoxicity of aromatic and secondary amines. acs.org In one such study, an ensemble of models was created to classify 334 compounds as genotoxic or non-genotoxic based on information derived solely from their chemical structures. acs.org This approach demonstrated a high level of predictive accuracy for the classification of these compounds. acs.org

The prediction of CO2 absorption properties of amines is another area where QSPR models have been successfully applied. nih.gov Researchers have developed models to assess the CO2 absorption capacity of various amines from their structural characteristics, which is crucial for developing efficient carbon capture technologies. nih.gov

The following table provides an illustrative example of the types of molecular descriptors that are commonly used in QSAR studies of amines and their relevance.

| Descriptor Category | Specific Descriptor Example | Relevance in Amine QSAR Models |

| Constitutional | Molecular Weight | Influences physical properties like boiling point and density. |

| Topological | Wiener Index | Describes molecular branching, affecting intermolecular interactions. |

| Geometric | Molecular Surface Area | Relates to the molecule's interaction with its environment and biological targets. |

| Hydrophobic | Log KOW (logP) | A key descriptor in predicting toxicity and bioavailability. nih.gov |

| Electronic | Dipole Moment | Influences solubility and interaction with polar molecules. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and potential for chemical reactions. ucsb.edu |

The development of predictive QSAR models relies on the quality and diversity of the input data. The table below illustrates a hypothetical dataset structure that would be used to build a QSAR model for predicting the toxicity of primary aliphatic amines, such as this compound.

| Compound Name | Molecular Weight ( g/mol ) | Log KOW | Wiener Index | Experimental Toxicity (log LC50-1) |

| n-Propylamine | 59.11 | 0.48 | 10 | 1.25 |

| Isopropylamine | 59.11 | 0.26 | 9 | 1.18 |

| n-Butylamine | 73.14 | 0.99 | 20 | 1.85 |

| Isobutylamine | 73.14 | 0.76 | 18 | 1.72 |

| sec-Butylamine | 73.14 | 0.75 | 16 | 1.69 |

| tert-Butylamine (B42293) | 73.14 | 0.39 | 12 | 1.45 |

| n-Pentylamine | 87.16 | 1.51 | 35 | 2.30 |

| This compound | 87.16 | 1.28 | 28 | Predicted Value |

By applying a QSAR model derived from the known data points in such a table, the toxicity of this compound could be predicted without the need for experimental measurement. This predictive capability is a cornerstone of cheminformatics and QSAR applications in chemical research. acs.org

Applications of Tert Amylamine As a Chemical Building Block and Ligand in Advanced Materials and Catalysis

Role in Organic Synthesis as a Versatile Building Block

The structural characteristics of tert-amylamine make it a valuable building block for synthesizing complex organic molecules. Its branched-chain alkyl structure is particularly useful in creating compounds for pharmaceuticals and agrochemicals. 24chemicalresearch.com As a primary amine, it readily participates in standard amine reactions, but its true versatility is showcased in advanced synthetic methodologies like C-H bond functionalization.

Recent research has demonstrated the direct, site-selective arylation of this compound through palladium-catalyzed C-H bond functionalization on unactivated sp3 carbons. iu.edu This cutting-edge approach utilizes a transient directing group, such as glyoxylic acid, which reversibly binds to the amine and the metal catalyst. iu.edu This strategy enables the targeted modification of the molecule without the need for cumbersome protection and deprotection steps, highlighting its role as a modern and efficient building block in organic chemistry. iu.edu Another study employed a catalytic alkyl acetal (B89532) to form a transient imine directing group, further expanding the toolkit for C-H arylation of this compound with a broad range of aryl iodides. d-nb.info

Application in Coordination Chemistry

In the realm of coordination chemistry, the nitrogen atom in this compound, with its lone pair of electrons, allows it to function as a ligand. A ligand is a molecule or ion that donates a pair of electrons to a central metal ion to form a coordinate bond. savemyexams.com As it binds through this single nitrogen atom, this compound is classified as a monodentate ligand. libretexts.orglibretexts.org

This compound forms coordination complexes with various transition metals. These complexes are often intermediates in catalytic reactions. For instance, in palladium-catalyzed reactions, this compound coordinates to the palladium center as part of the catalytic cycle. iu.edud-nb.info The strong binding properties of primary amines to metals can sometimes be a challenge, potentially forming stable bis(amine) metal complexes that hinder C-H bond cleavage. iu.edu However, innovative catalytic systems are designed to manage these interactions effectively. iu.edu Beyond catalysis, this compound has been listed as a potential amine for use in preparing hydrophobic metal nanoparticles, where it would likely function as a capping agent—a type of ligand that stabilizes the nanoparticle surface. google.com

The interaction of this compound as a ligand is crucial in several catalytic systems.

Palladium-Catalyzed C-H Arylation: In the arylation of this compound, the amine itself is a substrate that interacts with the palladium catalyst. iu.edu The process is facilitated by a transient directing group that guides the catalyst to a specific C-H bond, demonstrating a sophisticated interplay between the substrate-ligand and the metal center. iu.edud-nb.info

Hydrodenitrogenation (HDN) Catalysis: this compound is also studied as a model compound in hydrodenitrogenation (HDN), a critical process for removing nitrogen from petroleum feedstocks. researchgate.net Research comparing the hydrodenitrogenation rates of various amylamine (B85964) isomers over a sulphided NiMo/Al2O3 catalyst found that this compound is the most reactive molecule for C-N bond breaking on sulfide (B99878) catalysts. researchgate.netsigmaaldrich.com This reactivity is linked to the interaction between the amine and the catalyst surface, where the structure of the amine dictates the mechanism of C-N bond scission. researchgate.net

Below is a table summarizing catalytic systems where this compound is a key component.

Table 1: Catalytic Systems Featuring this compound| Catalytic Process | Catalyst System | Role of this compound | Research Finding |

|---|---|---|---|

| Site-Selective C-H Arylation | Palladium catalyst with glyoxylic acid as a transient directing group. iu.edu | Substrate and Ligand | Enables highly site-selective arylation of an unactivated sp3 carbon without protection/deprotection steps. iu.edu |

| Hydrodenitrogenation (HDN) | Sulphided NiMo/Al2O3 or Pt on zirconia. researchgate.netsigmaaldrich.com | Substrate | Found to be the most reactive isomer for C-N bond cleavage on sulfide catalysts, demonstrating its utility in model studies for fuel upgrading. researchgate.net |

Precursor for High-Value Compounds

Due to its versatile reactivity and useful structural motif, this compound serves as a crucial starting material, or precursor, for a variety of high-value commercial chemicals. nordmann.global It is a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. 24chemicalresearch.comnordmann.global

The global expansion of the pharmaceutical industry is a primary driver for this compound demand, where it functions as a key intermediate in drug synthesis. 24chemicalresearch.com Its branched structure is incorporated into active pharmaceutical ingredients (APIs). nordmann.globalnordmann.global

Notable examples include:

Potassium Channel Openers: this compound was used in the synthesis of a novel series of benzylamino cyclobutenediones. sigmaaldrich.comsigmaaldrich.com These compounds are potent potassium channel openers designed as bladder-selective treatments for urge urinary incontinence. sigmaaldrich.comsigmaaldrich.com

Anticancer Platinum Complexes: A new platinum (II) complex, cis-[Pt (NH3)2(tertpentylgly)]NO3, was synthesized using a glycine-derivative ligand derived from this compound. sigmaaldrich.com This water-soluble complex was studied for its cytotoxicity against a human breast cancer cell line. sigmaaldrich.com

Table 2: Pharmaceutical Applications of this compound

| Compound Class | Specific Derivative/Application | Therapeutic Target |

|---|---|---|

| Potassium Channel Openers | Benzylamino cyclobutenediones incorporating the tert-amylamino group. sigmaaldrich.comsigmaaldrich.com | Urge Urinary Incontinence (UUI). sigmaaldrich.comsigmaaldrich.com |

| Anticancer Agents | A platinum (II) complex with a tert-pentylglycine ligand. sigmaaldrich.com | Human Breast Cancer (in vitro study). sigmaaldrich.com |